molecular formula C20H19NO4 B12485047 Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Cat. No.: B12485047
M. Wt: 337.4 g/mol
InChI Key: UJHQUBVQUGNBKB-UHFFFAOYSA-N
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Description

Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a synthetic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitro groups can be introduced under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

pentyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO4/c1-2-3-7-12-25-20(24)14-10-11-16-17(13-14)19(23)21(18(16)22)15-8-5-4-6-9-15/h4-6,8-11,13H,2-3,7,12H2,1H3

InChI Key

UJHQUBVQUGNBKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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